molecular formula C9H17N3O B13243903 3-(2-methylpropyl)-N-(propan-2-yl)-1,2,4-oxadiazol-5-amine

3-(2-methylpropyl)-N-(propan-2-yl)-1,2,4-oxadiazol-5-amine

Cat. No.: B13243903
M. Wt: 183.25 g/mol
InChI Key: JULHDPMDFKBICE-UHFFFAOYSA-N
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Description

3-(2-methylpropyl)-N-(propan-2-yl)-1,2,4-oxadiazol-5-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylpropyl)-N-(propan-2-yl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an isocyanate with a hydrazide, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylpropyl)-N-(propan-2-yl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under conditions such as reflux or the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

3-(2-methylpropyl)-N-(propan-2-yl)-1,2,4-oxadiazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-methylpropyl)-N-(propan-2-yl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbutan-2-one: A ketone with similar structural features but different functional groups.

    Imidazoles: Another class of heterocyclic compounds with nitrogen atoms in the ring.

Uniqueness

3-(2-methylpropyl)-N-(propan-2-yl)-1,2,4-oxadiazol-5-amine is unique due to its specific oxadiazole ring structure and the presence of isopropyl and methylpropyl groups. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

3-(2-methylpropyl)-N-propan-2-yl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C9H17N3O/c1-6(2)5-8-11-9(13-12-8)10-7(3)4/h6-7H,5H2,1-4H3,(H,10,11,12)

InChI Key

JULHDPMDFKBICE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NOC(=N1)NC(C)C

Origin of Product

United States

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